Product packaging for Fmoc-2,5-Dimethy-D-Phenylalanine(Cat. No.:)

Fmoc-2,5-Dimethy-D-Phenylalanine

Cat. No.: B1579601
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids in Peptide Science

The 20 proteinogenic amino acids, dictated by the genetic code, form the basis of protein structure and function. rsc.org However, their limited chemical diversity often results in peptides with suboptimal pharmacological properties, including susceptibility to degradation by proteases and rapid clearance from the body. nih.gov Non-canonical amino acids, which are not directly encoded by the genetic code, introduce novel chemical functionalities and structural constraints into peptide chains. nih.govresearchgate.net This expansion of the amino acid repertoire allows for the fine-tuning of a peptide's physicochemical properties, such as its solubility, stability, and bioavailability. nih.gov

The incorporation of ncAAs can lead to the generation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like characteristics. nih.gov These modifications can range from simple alterations to the amino acid side chain to more complex changes in the peptide backbone. researchgate.net By introducing these changes, researchers can design peptides with enhanced resistance to enzymatic degradation, improved cell permeability, and tailored receptor binding profiles. nih.govrsc.org

Fundamental Principles and Advancements in Fmoc Protecting Group Chemistry for Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a technique developed by R. B. Merrifield, revolutionized the chemical synthesis of peptides. publish.csiro.au A critical aspect of SPPS is the use of protecting groups to temporarily block the reactive Nα-amino group of an incoming amino acid, preventing unwanted side reactions. publish.csiro.au The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a widely used Nα-protecting group in modern peptide synthesis. publish.csiro.aulgcstandards.com

The Fmoc group is favored for its base-lability, meaning it can be efficiently removed under mild alkaline conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org This is in contrast to the acid-labile tert-butyloxycarbonyl (Boc) group, which requires strong acid for removal. nih.gov The orthogonality of the Fmoc group allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the solid support using trifluoroacetic acid (TFA). lgcstandards.com

Key advantages of Fmoc chemistry include the high yields and purity of the synthesized peptides, the ability to monitor the deprotection and coupling steps spectrophotometrically due to the strong UV absorbance of the fluorenyl group, and the commercial availability of a vast array of Fmoc-protected amino acid derivatives. publish.csiro.aunih.gov

Overview of Phenylalanine Analogues with Aromatic Ring Substitutions in Research Contexts

Phenylalanine, an aromatic amino acid, plays a significant role in peptide structure and function, often participating in hydrophobic and stacking interactions. russelllab.org The modification of its aromatic ring through the introduction of various substituents has been a fruitful area of research for developing novel peptide-based therapeutics and research tools.

The position and nature of the substituent on the phenyl ring can profoundly influence the biological activity and selectivity of the resulting peptide. For instance, halogenation of the phenylalanine ring has been shown to modulate affinity and selectivity for the L-type amino acid transporter 1 (LAT1), a target for drug delivery to the brain and tumors. nih.gov Specifically, introducing an iodine atom at the 2-position of the phenyl ring significantly enhances LAT1 affinity and selectivity. nih.gov

Furthermore, the introduction of methyl groups, as in the case of 2,5-dimethyl-D-phenylalanine, can introduce steric bulk and alter the conformational preferences of the peptide backbone. This can lead to peptides with increased stability and unique receptor interaction profiles. The synthesis of various phenylalanine analogues, including those with alkynyl conjugations, has enabled the development of fluorescent probes for imaging and has provided insights into peptide-lipid interactions. researcher.life

Academic Research Rationale for Investigating Fmoc-2,5-Dimethy-D-Phenylalanine as a Building Block

The investigation of Fmoc-2,5-dimethyl-D-phenylalanine as a synthetic building block is driven by the desire to create peptides with enhanced stability and specific conformational properties. The D-configuration of the amino acid inherently confers resistance to degradation by many common proteases, which typically recognize L-amino acids. rsc.org The addition of two methyl groups to the aromatic ring introduces significant steric hindrance, which can further shield the peptide backbone from enzymatic attack and influence the peptide's secondary structure.

By incorporating this non-canonical amino acid into peptide sequences, researchers can explore how these modifications impact biological activity. The altered hydrophobicity and conformational rigidity imparted by the 2,5-dimethylphenyl group can lead to changes in receptor binding affinity and specificity. nih.govnih.gov Therefore, Fmoc-2,5-dimethyl-D-phenylalanine serves as a valuable tool for structure-activity relationship (SAR) studies, allowing for a systematic investigation of the role of side-chain bulk and stereochemistry in peptide function. The Fmoc protecting group facilitates its straightforward incorporation into peptides using standard solid-phase synthesis protocols. chemimpex.com

Properties

Molecular Weight

415.48

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fmoc 2,5 Dimethy D Phenylalanine

Stereoselective Synthesis of D-Phenylalanine Analogues

The cornerstone of synthesizing Fmoc-2,5-dimethyl-D-phenylalanine is the initial preparation of the core amino acid, 2,5-dimethyl-D-phenylalanine. This process involves two key challenges: placing the methyl groups at the desired positions on the aromatic ring and establishing the correct D-configuration at the alpha-carbon.

Achieving the 2,5-dimethyl substitution pattern on the phenylalanine scaffold is typically accomplished by employing starting materials where the regiochemistry is already defined, rather than by direct methylation of phenylalanine itself.

One of the most common strategies involves the use of a pre-functionalized benzyl (B1604629) halide, such as 2,5-dimethylbenzyl bromide, in an alkylation reaction. For instance, chiral glycine (B1666218) enolate equivalents, stabilized by a chiral auxiliary, can be alkylated with 2,5-dimethylbenzyl bromide. Subsequent hydrolysis of the auxiliary yields the desired 2,5-dimethylphenylalanine. The Schöllkopf method, using a chiral bis-lactim ether auxiliary, is a well-established example of this approach, allowing for the synthesis of various substituted phenylalanine derivatives. nih.gov

Another major pathway begins with a correspondingly substituted cinnamic acid derivative, in this case, 2,5-dimethylcinnamic acid. This intermediate can then be converted to the amino acid through methods such as asymmetric hydroamination. The synthesis of the substituted cinnamic acid itself can be achieved through various classical organic reactions, including the Perkin or Knoevenagel condensation, starting from 2,5-dimethylbenzaldehyde.

More advanced, though less commonly reported for this specific substitution pattern, are direct C-H functionalization methods. Research has shown that palladium-catalyzed C-H activation can achieve regioselective functionalization of phenylethylamine derivatives. researchgate.net By using specific directing groups, it is possible to guide functionalization to either the ortho- or meta-positions. While this demonstrates the potential for direct modification, its application to achieve the specific 2,5-dimethyl pattern would require a highly specialized catalytic system.

Establishing the D-stereochemistry of the α-amino acid is critical and can be achieved through several enantioselective methods, with enzymatic approaches gaining prominence for their high selectivity and environmentally benign nature. plos.orgnih.gov

Enzymatic Kinetic Resolution: A widely used method involves the kinetic resolution of a racemic mixture of DL-2,5-dimethylphenylalanine. Enzymes such as Phenylalanine Ammonia (B1221849) Lyase (PAL) or L-amino acid oxidase (LAAO) can stereoselectively catalyze the conversion or destruction of the L-enantiomer, leaving the desired D-enantiomer untouched and optically enriched. plos.orgnih.govacs.org PAL, for example, typically converts L-phenylalanine to the corresponding cinnamic acid. nih.gov By applying PAL to a racemic mixture, the L-form is consumed, allowing for the separation and recovery of the D-form. plos.orgmdpi.com The efficiency of this process can be very high, with the optical purity (ee) of the resulting D-phenylalanine often exceeding 99%. plos.orgnih.gov

Deracemization and Stereoinversion: More advanced enzymatic systems can achieve theoretical yields greater than the 50% limit of kinetic resolution. Deracemization processes couple the enantioselective oxidation of the L-amino acid with a non-selective reduction step that regenerates the racemic amino acid, effectively converting the entire racemic starting material into the desired D-enantiomer over time. nih.gov Similarly, stereoinversion cascades using two or more enzymes, such as an L-amino acid deaminase and an engineered D-selective aminotransferase, can convert L-phenylalanine derivatives directly into their D-counterparts with high enantiomeric excess. mdpi.comnih.gov

Asymmetric Synthesis: Instead of resolving a racemate, the D-configuration can be built directly from a prochiral precursor. This is often achieved by the asymmetric hydroamination of a substituted cinnamic acid (e.g., 2,5-dimethylcinnamic acid) using engineered PAL variants that show a preference for producing the D-amino acid. nih.govnih.gov Another powerful method is the asymmetric reductive amination of the corresponding α-keto acid (e.g., 2,5-dimethylphenylpyruvic acid) using engineered D-amino acid dehydrogenases (DAADHs) or ω-transaminases. mdpi.comnih.gov

Below is a table summarizing various enzymatic strategies for producing D-phenylalanine analogues.

Enzymatic Strategy Enzyme(s) Used Starting Material Principle Potential Yield/ee Reference(s)
Kinetic ResolutionPhenylalanine Ammonia Lyase (PAL)Racemic DL-PhenylalanineSelective deamination of the L-enantiomer.<50% Yield, >99% ee plos.orgnih.govmdpi.com
DeracemizationPAL + L-Amino Acid Deaminase (LAAD) + Reducing AgentRacemic DL-PhenylalanineSelective oxidation of L-form, followed by non-selective reduction.High Yield, >99% ee nih.govnih.gov
StereoinversionL-Amino Acid Deaminase + D-AminotransferaseL-PhenylalanineConversion of L-amino acid to α-keto acid, then asymmetric amination to D-amino acid.High Yield, >99% ee mdpi.com
Asymmetric SynthesisEngineered PAL VariantsSubstituted Cinnamic AcidDirect asymmetric hydroamination to the D-amino acid.High Yield, >99% ee nih.gov
Asymmetric SynthesisEngineered D-Amino Acid Dehydrogenase (DAADH)α-Keto AcidDirect asymmetric reductive amination.High Yield, >99% ee nih.gov

Optimized Fmoc Protection Strategies for Amino Acids with Modified Side Chains

Once 2,5-dimethyl-D-phenylalanine is synthesized, its α-amino group must be protected with the Fmoc group to make it suitable for solid-phase peptide synthesis (SPPS). altabioscience.com The Fmoc group is favored for its stability to acid and its lability under mild basic conditions, typically with piperidine (B6355638). altabioscience.comtotal-synthesis.com

The introduction of the Fmoc group is usually achieved by reacting the amino acid with an Fmoc-donating reagent. total-synthesis.com For an amino acid with a modified side chain like 2,5-dimethylphenylalanine, which is sterically bulky, optimization of the reaction conditions is key to ensuring high yields and purity. numberanalytics.com The electron-donating nature of the two methyl groups on the phenyl ring does not typically interfere with the N-protection reaction itself.

Key considerations for optimizing Fmoc protection include:

Choice of Reagent: While Fmoc-Cl (9-fluorenylmethyl chloroformate) is the classic reagent, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is often preferred. total-synthesis.com Fmoc-OSu is more stable and less prone to causing the formation of undesired dipeptide byproducts during the reaction. total-synthesis.com

Reaction Conditions: The reaction is typically carried out under Schotten-Baumann conditions (e.g., in a biphasic system with sodium bicarbonate or carbonate) or in an anhydrous organic solvent like DMF with a non-nucleophilic base. total-synthesis.com Careful control of temperature and reaction time is necessary to prevent side reactions.

Purification: After the reaction, the resulting Fmoc-2,5-dimethyl-D-phenylalanine must be carefully purified to remove unreacted starting materials and byproducts, ensuring its suitability for high-quality peptide synthesis.

The table below lists common reagents used for Fmoc protection.

Reagent Full Name Characteristics Reference(s)
Fmoc-Cl9-Fluorenylmethyl chloroformateHighly reactive, sensitive to moisture, can be synthesized from 9-fluorenylmethanol and phosgene. total-synthesis.com
Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimideSolid, more stable than Fmoc-Cl, widely used in commercial preparations, reduces side reactions. total-synthesis.com
Fmoc-OBt1-(9-Fluorenylmethoxycarbonyloxy)benzotriazoleAnother activated ester, offers similar advantages to Fmoc-OSu. total-synthesis.com
Fmoc-N₃9-Fluorenylmethyl azideAn alternative, though less common due to the potential hazards associated with azides. total-synthesis.com

Post-Synthetic Modifications and Derivatization of the Dimethylphenylalanine Moiety

Post-synthetic modification (PSM) refers to the chemical alteration of an amino acid residue after it has been incorporated into a peptide chain. researchgate.net This powerful strategy allows for the diversification of peptides, enabling the introduction of probes, labels, or other functionalities that can fine-tune their biological activity.

For a 2,5-dimethylphenylalanine residue within a peptide, the primary sites for modification are the C-H bonds of the aromatic ring. The electron-rich nature of the dimethyl-substituted ring makes it more susceptible to electrophilic attack compared to unsubstituted phenylalanine, although achieving regioselectivity can be a challenge.

Modern C-H activation/functionalization reactions, particularly those catalyzed by transition metals like palladium, offer the most promising route for selective modification. researchgate.net These methods typically rely on a directing group, often the amide backbone of the peptide itself or an auxiliary group, to position the metal catalyst near a specific C-H bond. This allows for site-selective reactions such as olefination, arylation, or halogenation on the aromatic ring of the phenylalanine residue. researchgate.net While specific protocols for the 2,5-dimethylphenylalanine moiety are not widely documented, the principles established for modifying phenylalanine and tyrosine residues are applicable. The existing methyl groups would direct further functionalization to the available positions on the ring (positions 3, 4, and 6), with the specific outcome depending heavily on the catalytic system employed.

Direct functionalization of the benzylic methyl groups themselves is significantly more challenging within a complex peptide and would likely require radical-based approaches that often lack the high selectivity needed for peptide chemistry. Therefore, modifications on the aromatic ring remain the most viable strategy for the post-synthetic derivatization of the dimethylphenylalanine moiety.

Applications in Peptide and Peptidomimetic Chemistry

Methodologies for Incorporation of Fmoc-2,5-Dimethyl-D-Phenylalanine into Synthetic Peptides

The incorporation of Fmoc-2,5-Dimethyl-D-phenylalanine into peptide chains requires careful consideration of synthetic methodologies, whether through solid-phase or solution-phase approaches.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. bohrium.comluxembourg-bio.com However, the incorporation of sterically hindered amino acids like 2,5-dimethyl-D-phenylalanine presents unique challenges. The bulky nature of the dimethyl-substituted phenyl ring can impede the coupling reaction, leading to incomplete or slow reactions. bohrium.commdpi.com

To overcome these hurdles, several strategies can be employed:

Coupling Reagents: The choice of coupling reagent is critical. More potent activating reagents are often necessary to drive the reaction to completion. While standard reagents like HOBt/DIC may be used, more advanced and greener options like OxymaPure/DIC are also effective. mdpi.com

Reaction Conditions: Extended coupling times and/or elevated temperatures (microwave-assisted SPPS) can enhance the efficiency of incorporating sterically hindered residues. mdpi.com The use of specific solvent systems can also play a role in improving reaction kinetics. mdpi.com

Monitoring: Careful monitoring of the coupling and deprotection steps is essential to ensure the integrity of the growing peptide chain. luxembourg-bio.com Techniques like the Kaiser test can be used to confirm the completion of coupling reactions. mdpi.com

Table 1: SPPS Strategies for Hindered Amino Acids

StrategyDescriptionKey Considerations
Potent Coupling Reagents Use of highly reactive reagents to overcome steric hindrance.Selection of appropriate reagent (e.g., OxymaPure/DIC) to minimize side reactions. mdpi.com
Modified Reaction Conditions Increasing reaction time or temperature to improve coupling efficiency.Optimization is needed to avoid racemization or degradation of the peptide.
Specialized Solvents Employing solvents that can better solvate the reactants and facilitate the reaction.Solvent choice can impact resin swelling and reaction rates. mdpi.com

Solution-phase peptide synthesis offers an alternative to SPPS and can be advantageous in certain situations, particularly for large-scale synthesis or when dealing with difficult sequences. mdpi.comyoutube.com In this approach, the peptide is synthesized in a homogenous solution, which can sometimes offer better control over reaction conditions. youtube.com

Key aspects of solution-phase synthesis for incorporating Fmoc-2,5-Dimethyl-D-phenylalanine include:

Protecting Groups: The Fmoc group is a common choice for N-terminal protection due to its base-lability, allowing for orthogonal deprotection strategies with acid-labile side-chain protecting groups. delivertherapeutics.com

Coupling Methods: Similar to SPPS, a variety of coupling reagents can be utilized. The choice depends on factors like solubility and the prevention of side reactions. mdpi.com

Purification: Purification after each coupling step is typically required to remove excess reagents and byproducts, which can be more labor-intensive than the simple washing steps in SPPS. youtube.com

Design and Synthesis of Peptidomimetics Featuring 2,5-Dimethyl-D-Phenylalanine Residues

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation and bioavailability. nih.govlongdom.org The incorporation of non-natural amino acids like 2,5-dimethyl-D-phenylalanine is a key strategy in peptidomimetic design. nih.gov

The design process often begins with identifying the key amino acid residues in a natural peptide that are responsible for its biological activity. nih.gov These "pharmacophoric" groups can then be incorporated into a more stable, non-peptide scaffold. The 2,5-dimethylphenyl group can serve as a mimic for a natural phenylalanine or tyrosine residue, but with added conformational constraints and increased lipophilicity. nih.gov

The synthesis of these peptidomimetics can involve a combination of peptide synthesis techniques and traditional organic synthesis methods to create the desired molecular architecture. upc.edu

Influence of 2,5-Dimethyl Phenylalanine Incorporation on Peptide Conformation and Stability

Conformational Restriction: The two methyl groups on the phenyl ring sterically hinder the rotation around the chi (χ) torsion angles of the amino acid side chain. This restriction can lock the peptide into a specific conformation, which may be beneficial for binding to a biological target. nih.gov

Enhanced Stability: The methylation of the aromatic ring can protect the peptide from enzymatic degradation. nih.gov This increased stability is a desirable attribute for therapeutic peptides.

Modified Bioactivity: The altered conformation and increased lipophilicity resulting from the incorporation of 2,5-dimethyl-D-phenylalanine can lead to changes in the peptide's biological activity, sometimes resulting in enhanced potency or receptor selectivity. nih.gov

Supramolecular Self Assembly and Advanced Material Science Applications

The self-assembly of Fmoc-amino acid derivatives is a finely tuned process governed by a series of non-covalent interactions. These interactions dictate the spontaneous organization of individual molecules into ordered, hierarchical structures like nanofibers, ribbons, and eventually, macroscopic hydrogels. The unique architecture of Fmoc-2,5-Dimethyl-D-Phenylalanine, featuring a bulky aromatic Fmoc group, a chiral D-amino acid core, and a substituted phenyl side chain, provides a compelling model for studying the fundamentals of molecular self-organization.

Elucidation of Molecular Driving Forces: Hydrogen Bonding and Aromatic π-π Interactions

The self-assembly of Fmoc-amino acids is primarily driven by two key non-covalent interactions: hydrogen bonding and π-π stacking. manchester.ac.uk

Hydrogen Bonding: The core peptide-like structure, consisting of the carbamate (B1207046) linkage in the Fmoc group and the carboxylic acid of the amino acid, provides the necessary components for forming robust intermolecular hydrogen bonds. This directional bonding is crucial for the elongation of the molecules into one-dimensional fibrillar structures. qub.ac.ukrsc.org In the case of Fmoc-2,5-Dimethyl-D-Phenylalanine, these hydrogen bonds would form the backbone of the resulting nanofibers.

Aromatic π-π Interactions: The large, electron-rich fluorenyl group of the Fmoc moiety is the dominant site for π-π stacking. manchester.ac.uk These interactions cause the Fmoc groups of adjacent molecules to stack on top of each other, stabilizing the growing nanostructure. Furthermore, the dimethyl-substituted phenyl ring of the phenylalanine side chain can also participate in π-π interactions, although the presence and position of the methyl groups would sterically influence the geometry of this stacking. The collective action of these aromatic interactions is a powerful force that drives the aggregation of the molecules from solution. rsc.org

Impact of Alkyl Substitutions on Self-Assembly Morphology and Nanostructure Formation

The introduction of substituents onto the aromatic side chain of Fmoc-phenylalanine derivatives has a profound impact on their self-assembly behavior and the morphology of the resulting nanostructures. uwa.edu.aursc.org While Fmoc-Phenylalanine itself can be a reluctant hydrogelator, modifications to its phenyl ring can dramatically enhance gelation properties. psu.edu

The presence of the two methyl groups in Fmoc-2,5-Dimethyl-D-Phenylalanine is expected to influence self-assembly in several ways:

Steric Effects: The methyl groups impose steric constraints that can alter the preferred packing arrangement of the phenyl side chains, potentially leading to different fibril morphologies compared to the unsubstituted analog. Studies on dipeptides with α-methyl-L-phenylalanine have shown that the position of methyl groups significantly influences the resulting supramolecular nanostructure and its ability to form a hydrogel. researchgate.net

Electronic Effects: While less pronounced than with electron-withdrawing groups like fluorine, alkyl groups can subtly alter the electron density of the aromatic ring, which may fine-tune the strength of the π-π interactions.

These modifications ultimately control the formation of nanostructures, influencing whether the molecules assemble into thin flexible fibrils, rigid flat ribbons, or other complex architectures. acs.org

Formation and Mechanistic Studies of Self-Assembled Hydrogels

Under appropriate conditions, the self-assembled nanofibers of Fmoc-amino acids can entangle to form a three-dimensional network that immobilizes a large volume of water, resulting in a hydrogel. manchester.ac.uk These materials are of significant interest for applications in tissue engineering and drug delivery due to their high water content and biocompatibility. acs.org

Investigation of Gelation Mechanisms: pH-Switch and Solvent-Switch Methods

Two primary methods are employed to trigger the gelation of Fmoc-amino acid derivatives:

pH-Switch Method: This is a widely used technique for Fmoc-amino acids containing a free carboxylic acid. qub.ac.uk The process begins by dissolving the molecule in water at a high pH (e.g., by adding NaOH). Under these basic conditions, the carboxylic acid is deprotonated to a carboxylate (-COO⁻), and the electrostatic repulsion between the negatively charged molecules keeps them dissolved and prevents aggregation. acs.org Gelation is then induced by slowly lowering the pH, often through the addition of glucono-δ-lactone (GdL), which hydrolyzes to form gluconic acid. mdpi.comrsc.org As the pH drops, the carboxylate is protonated back to the neutral carboxylic acid (-COOH), eliminating the electrostatic repulsion and allowing the primary driving forces of hydrogen bonding and π-π stacking to initiate self-assembly and subsequent gel formation. acs.orgstrath.ac.uk

Solvent-Switch Method: In this approach, the Fmoc-amino acid derivative is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. mdpi.comnih.gov Since the molecule is soluble in the organic solvent, self-assembly does not occur. The process is then triggered by adding water or a buffer solution. The increasing water content makes the environment less favorable for the hydrophobic molecule, inducing its aggregation and self-assembly into a hydrogel network. researchgate.net The final properties of the gel can be highly dependent on the initial solvent and the rate of water addition. rsc.org

Rheological Characterization and Mechanical Properties of Self-Assembled Materials

The mechanical properties of hydrogels are critical for their potential applications and are typically characterized using oscillatory rheology. This technique measures the storage modulus (G'), which represents the elastic (solid-like) component of the material, and the loss modulus (G''), which represents the viscous (liquid-like) component. A material is considered a gel when G' is significantly greater than G''. acs.org

The mechanical strength of Fmoc-amino acid hydrogels can vary by several orders of magnitude depending on the specific molecular structure, concentration, and the method of gelation. mdpi.comrsc.org For instance, modifications to the phenylalanine ring can lead to substantial changes in gel stiffness. Studies on halogenated derivatives of Fmoc-Phe have shown that both the type of halogen and its position on the ring strongly influence the rheological properties of the resulting hydrogel. rsc.org Similarly, the introduction of methyl groups, as in Fmoc-2,5-Dimethyl-D-Phenylalanine, is expected to modulate the mechanical strength of the corresponding gel.

Table 1: Comparison of Storage Modulus (G') for Various Fmoc-Amino Acid Hydrogels This table presents representative data from the literature for analogous compounds to illustrate the effect of structural modifications on mechanical properties. The values for Fmoc-2,5-Dimethyl-D-Phenylalanine are hypothetical and projected based on established principles.

Rational Design Principles for Tunable Material Properties through Structural Modification

The ability to tune the properties of self-assembled materials through precise molecular-level changes is a central goal of materials science. Fmoc-amino acids are excellent platforms for exploring these rational design principles. manchester.ac.ukuwa.edu.au By understanding how specific structural modifications influence the fundamental driving forces of self-assembly, it becomes possible to create hydrogels with tailored characteristics.

For Fmoc-2,5-Dimethyl-D-Phenylalanine, the structural modifications (the dimethyl groups) are key design elements. Based on principles established from related systems, these substitutions can be used to:

Control Gel Strength: By altering steric hindrance and hydrophobicity, the density and nature of the fibrillar network can be controlled, directly impacting the final mechanical properties (G') of the hydrogel. uwa.edu.au

Tune Gelation Kinetics: The rate of self-assembly can be accelerated or slowed by modifications that affect the solubility and interaction strength of the monomer, allowing for control over how quickly the hydrogel forms. nih.gov

Dictate Nanostructure Morphology: The specific placement of functional groups on the phenyl ring can direct the assembly process towards the formation of specific nanostructures, such as fibers or ribbons, which in turn defines the material's micro-architecture and properties. manchester.ac.ukacs.org

This approach allows for the creation of a diverse library of materials from a common molecular scaffold, paving the way for the development of advanced hydrogels optimized for specific biomedical or technological applications.

Investigation of Biological and Biochemical Activities

Role as a Conformational or Recognition Probe in Ligand-Receptor Interaction Studies

The unique structural features of Fmoc-2,5-Dimethyl-D-Phenylalanine make it a valuable tool for probing molecular recognition events, particularly in peptide-receptor interactions. The incorporation of a D-amino acid can significantly enhance peptide stability against enzymatic degradation and modulate binding affinity.

Studies have shown that introducing a D-Phe residue into Gonadotropin-Releasing Hormone (GnRH) peptides can markedly improve their binding affinity for the GnRH receptor. nih.gov For example, the peptide DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) exhibited a binding affinity (IC50) of 7.6 nM, a significant improvement over the 36.1 nM affinity of its counterpart lacking the D-Phe insertion. nih.gov

The dimethyl substitution on the phenyl ring provides further conformational constraints. The use of 2',6'-Dimethylphenylalanine (Dmp), a close analogue, as a surrogate for Phenylalanine (Phe) in opioid peptides has been investigated to understand receptor selectivity. Replacing Phe⁴ with Dmp in enkephalin analogues resulted in a compound with comparable affinity for the μ-receptor but a 12-fold reduction in δ-receptor affinity, effectively shifting the peptide's preference from the δ- to the μ-receptor.

Conversely, substituting Phe³ with Dmp in an endomorphin-2 (EM2) analogue led to a 10-fold increase in affinity for both μ- and δ-receptors while maintaining high μ-receptor selectivity. These findings highlight how the steric bulk of the methyl groups can be used to fine-tune peptide conformation and its subsequent interaction with specific receptor subtypes.

Receptor Binding Affinities of Opioid Peptide Analogues
Peptide AnalogueModificationμ-Receptor Affinity (IC50, nM)δ-Receptor Affinity (IC50, nM)Reference
Enkephalin Analogue 10Phe⁴ replaced by DmpComparable to ENK~12-fold reduction vs ENK mdpi.com
Enkephalin Analogue 11Phe⁴ replaced by D-DmpSignificant reductionSignificant reduction mdpi.com
Endomorphin-2 Analogue 14Phe³ replaced by Dmp10-fold greater than EM210-fold greater than EM2 mdpi.com
Endomorphin-2 Analogue 16Phe⁴ replaced by Dmp23-fold decrease vs EM2Slight increase vs EM2 mdpi.com

Enzymatic Recognition and Biocatalytic Transformations Involving Dimethylated Phenylalanine Analogues

The enzymatic processing of phenylalanine and its analogues is highly stereospecific. Most native enzymes involved in amino acid metabolism are specific for L-enantiomers. For example, Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine and does not act on the D-isomer. wikipedia.org Similarly, a characterized phenylalanine dehydrogenase from Rhodococcus maris was shown to catalyze the oxidative deamination of various L-amino acids but was inactive towards D-phenylalanine. asm.org Phenylalanine dehydrogenase from Thermoactinomyces intermedius also exhibits high specificity for L-phenylalanine and its corresponding oxo-analogues. nih.gov

Despite the high stereospecificity of native enzymes, advances in biocatalysis have enabled the synthesis of D-phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs), which naturally convert L-phenylalanine to trans-cinnamic acid, can be utilized in reverse. nih.govwikipedia.org While wild-type PALs have low selectivity for producing D-phenylalanines, they can be used in multi-enzyme cascade processes to synthesize these non-natural amino acids in high yields and excellent optical purity. nih.govresearchgate.net Such systems often couple the PAL-mediated amination of a cinnamic acid precursor with a chemoenzymatic deracemization step, which may involve a D-amino acid oxidase to selectively remove the unwanted L-isomer. nih.gov

Engineered enzymes and artificial enzyme cascades have been developed to produce various D-amino acid derivatives, including D-phenylalanines, which are valuable building blocks for pharmaceuticals that require enhanced stability against enzymatic hydrolysis. nih.govnih.gov

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Detailed Structural and Conformational Elucidation

Spectroscopy provides invaluable, non-destructive insights into the molecular structure and spatial arrangement of Fmoc-2,5-Dimethyl-D-Phenylalanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of Fmoc-2,5-Dimethyl-D-Phenylalanine. 1H and 13C NMR spectra confirm the presence and connectivity of all atoms, including the characteristic signals from the fluorenylmethoxycarbonyl (Fmoc) protecting group, the dimethyl-substituted phenyl ring, and the amino acid backbone.

For conformational analysis, particularly when this residue is part of a peptide, advanced NMR techniques are employed. The relationship between vicinal spin-spin coupling constants (SSCCs) and torsion angles, as described by the Karplus equation, helps in predicting the side-chain (χ1) and backbone (φ, ψ) dihedral angles. nih.gov Knowledge of these angles is fundamental to understanding the residue's spatial orientation and its influence on peptide folding. nih.gov Computational approaches are often combined with NMR data to refine the solution-state structure. doi.org For instance, theoretical calculations of nuclear magnetic shieldings using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be compared with experimental chemical shifts to validate the proposed conformation. researchgate.net Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons, offering direct evidence of the side chain's proximity to backbone atoms and neighboring residues, thereby defining its conformational preferences.

Circular Dichroism (CD) spectroscopy is an essential tool for confirming the chiral identity of Fmoc-2,5-Dimethyl-D-Phenylalanine. Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum. For D-amino acids like 2,5-Dimethyl-D-Phenylalanine, the CD spectrum is expected to be an approximate mirror image of its L-enantiomer, exhibiting an opposite signal. researchgate.netresearchgate.net This non-destructive technique provides a definitive confirmation of the absolute configuration at the α-carbon, which is critical for its intended use in peptide synthesis. researchgate.net

Chromatographic and Mass Spectrometric Methodologies for Advanced Analysis

Chromatographic techniques are paramount for assessing the purity of Fmoc-2,5-Dimethyl-D-Phenylalanine, especially its enantiomeric purity, which is critical for the synthesis of well-defined peptides.

The enantiomeric purity of Fmoc-protected amino acids is a critical quality attribute, as the presence of the incorrect enantiomer can significantly impact the final purity and biological activity of a synthetic peptide. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for accurately quantifying the enantiomeric excess (ee). phenomenex.comnih.gov

The most common approach involves the use of chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) or amylose. phenomenex.comphenomenex.com These CSPs can differentiate between the D- and L-enantiomers of the Fmoc-amino acid. The separation is typically performed under reversed-phase conditions, using a mobile phase consisting of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid, which generally provides successful chiral separation. phenomenex.com The high sensitivity of UV detection, typically at 220 nm, allows for the precise quantification of even trace amounts of the undesired L-enantiomer. phenomenex.com Methods can be developed to achieve baseline resolution in under 25 minutes, making chiral HPLC both accurate and efficient for quality control. phenomenex.com

Table 1: Typical Chiral HPLC Parameters for Fmoc-Amino Acid Separation

Parameter Value/Condition Source
Column Lux 5 µm Cellulose-2, 250 x 4.6 mm phenomenex.com
Mobile Phase Acetonitrile / Water with Trifluoroacetic Acid (TFA) phenomenex.com
Flow Rate 1.0 mL/min (Isocratic) phenomenex.com
Temperature Ambient phenomenex.com
Detection UV at 220 nm phenomenex.com
Injection Volume 5 µL phenomenex.com

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide predictive power, offering insights into how the unique structure of 2,5-Dimethyl-D-Phenylalanine will behave within a peptide chain before synthesis occurs.

Molecular dynamics (MD) simulations are a powerful computational tool used to model the behavior of peptides and proteins at an atomic level. plos.orgnih.gov By incorporating the parameters for a modified residue like 2,5-Dimethyl-D-Phenylalanine into a force field (e.g., Amber), MD simulations can predict its conformational preferences and the resulting local and global peptide structure. researchgate.net

These simulations can explore the potential energy surface of a peptide containing the modified residue, identifying low-energy, stable conformations. researchgate.net The bulky 2,5-dimethylphenyl side chain is expected to impose significant steric constraints on the peptide backbone, restricting the allowable Ramachandran (φ, ψ) angles. This can be used to engineer specific turns or secondary structures. MD simulations can predict these structural propensities, helping to design peptides with enhanced stability or specific folding patterns. plos.org The simulations model the peptide's dynamics over time, providing a detailed picture of its flexibility and the interactions between the modified side chain and the rest of the peptide. nih.gov

Simulation of Self-Assembly Processes and Intermolecular Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to investigate the self-assembly of Fmoc-amino acids at an atomistic level. While direct computational studies specifically targeting Fmoc-2,5-dimethyl-D-phenylalanine are not extensively available in the current body of literature, a wealth of research on analogous Fmoc-phenylalanine derivatives provides a strong basis for understanding its probable behavior. These studies collectively indicate that the self-assembly is a complex interplay of non-covalent interactions, which can be significantly modulated by substitutions on the phenylalanine ring.

Molecular dynamics simulations of various Fmoc-peptide systems have consistently shown that the primary driving force for self-assembly is the π-π stacking of the aromatic fluorenyl groups. nih.gov These interactions lead to the formation of a hydrophobic core, which is further stabilized by hydrogen bonding between the carbamate (B1207046) groups and the carboxylic acid moieties of the amino acid backbone. The resulting structures are often fibrillar in nature, with the Fmoc groups stacked in the center of the fibril and partially shielded from the aqueous environment. nih.gov

The introduction of methyl groups on the phenyl ring of the D-phenylalanine residue, as in Fmoc-2,5-dimethyl-D-phenylalanine, is expected to introduce steric hindrance that could modulate the geometry of π-π stacking. Furthermore, the electron-donating nature of the methyl groups can alter the quadrupole moment of the phenyl ring, thereby influencing the aromatic interactions. Research on other substituted Fmoc-phenylalanine derivatives, such as those with halogenated side-chains, has demonstrated that even minimal atomic substitutions can dramatically influence the rate of self-assembly and the mechanical properties of the resulting hydrogels.

Simulations of Fmoc-dipeptides have also provided insights into the conformational preferences of the peptide backbone during assembly. Contrary to earlier hypotheses that emphasized the prevalence of β-sheet-like hydrogen bonding, some computational studies suggest that for short conjugated peptides, inter-residue hydrogen bonding and interactions with water molecules play a more critical role in stabilizing the fibrillar structure. nih.gov For instance, simulations of Fmoc-dialanine have indicated that the alanine (B10760859) residues predominantly adopt a polyproline II conformation rather than a classic β-sheet. nih.gov

The table below summarizes findings from computational and experimental studies on related Fmoc-amino acid and dipeptide systems, offering a comparative perspective on how molecular structure influences self-assembly.

Compound/SystemKey Findings from Simulations and ExperimentsReference
Fmoc-dialanine (Fmoc-AA) MD simulations showed convergence to a condensed fibril with a core of stacked Fmoc groups. The structure is stabilized by inter-residue and water-mediated hydrogen bonds, with the peptide backbone adopting a polyproline II conformation. nih.gov
Fmoc-diphenylalanine (Fmoc-FF) The self-assembly is highly pH-dependent, forming flexible fibrils at high pH and more rigid, flat ribbons at intermediate pH values. This is attributed to shifts in the apparent pKa upon assembly. nih.gov
Fmoc-dipeptides with α-methyl-L-phenylalanine The position and number of α-methyl groups significantly impact the morphology of the resulting nanostructures and their ability to form hydrogels. researchgate.net
Fmoc-Phenylalanine (Fmoc-F) The self-assembly into hydrogel-forming nanofibers is driven by a combination of π-π stacking and hydrogen bonding. The flexibility of the phenylalanine side chain is a key factor. rsc.orgresearchgate.net

These studies underscore the sensitivity of the self-assembly process to subtle changes in molecular architecture. For Fmoc-2,5-dimethyl-D-phenylalanine, it can be hypothesized that the dimethyl substitution would likely lead to a distinct packing arrangement compared to unsubstituted Fmoc-D-phenylalanine, potentially resulting in altered fibril morphology and hydrogel properties. Future computational studies focusing specifically on this compound are necessary to elucidate the precise nature of its self-assembly and intermolecular interactions.

Future Research Directions and Translational Potential Academic Perspective

Development of Novel Analogues with Enhanced Biological Specificity

The synthesis of analogues of Fmoc-2,5-Dimethyl-D-Phenylalanine is a key area of future research, aiming to fine-tune the biological activity and specificity of peptides. By systematically modifying the core structure, researchers can probe the structure-activity relationships that govern molecular recognition and signaling pathways.

Key research efforts focus on:

Modifications to the Phenyl Ring: Introducing different substituents on the phenyl ring can alter the electronic properties and steric bulk of the amino acid side chain. This can lead to enhanced binding affinity and selectivity for specific biological targets.

Chiral Variations: While the D-configuration is a hallmark of this compound, exploring the properties of the L-enantiomer and incorporating it into peptides could reveal new biological functions and therapeutic possibilities.

Backbone Modifications: Altering the peptide backbone, for instance through N-methylation, can further enhance proteolytic stability and influence the conformational preferences of the resulting peptides.

These synthetic strategies are instrumental in creating a diverse library of analogues for screening and identifying lead compounds with improved pharmacological profiles.

Integration into Advanced Peptide-Based Biomaterials for Academic Applications

The self-assembly properties of peptides containing Fmoc-2,5-Dimethyl-D-Phenylalanine are being harnessed for the creation of advanced biomaterials. The interplay between the hydrophobic Fmoc group and the rigid, substituted phenyl ring can drive the formation of ordered nanostructures, such as hydrogels and nanofibers.

Future academic applications in this area include:

Cell Culture Scaffolds: The resulting hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix, providing a more physiologically relevant environment for cell growth and tissue engineering studies.

Drug Delivery Vehicles: The fibrous networks within these biomaterials can be used to encapsulate and control the release of therapeutic agents or biological probes for research purposes.

Biosensors: The unique recognition properties of peptides incorporating this amino acid can be exploited to design sensitive and selective biosensors for detecting specific biomolecules.

The table below summarizes key properties and potential applications of these advanced biomaterials.

PropertyDescriptionPotential Academic Application
Self-Assembly Spontaneous organization into ordered nanostructures like nanofibers and hydrogels.Development of 3D cell culture scaffolds.
Biocompatibility Composed of amino acids, leading to materials that are generally well-tolerated by biological systems.Creation of biocompatible matrices for tissue engineering.
Tunability The mechanical and chemical properties can be modified by altering the peptide sequence.Design of controlled-release systems for research compounds.
Functionalization The peptide sequence can be modified to include specific binding sites or signaling motifs.Fabrication of highly specific biosensors.

Exploration of New Mechanistic Insights in Complex Biological Systems

The incorporation of Fmoc-2,5-Dimethyl-D-Phenylalanine into peptide sequences provides a powerful tool for dissecting complex biological processes. The conformational rigidity imposed by the dimethylated phenyl ring can help to stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity.

By designing peptides with well-defined structures, researchers can:

Probe Protein-Protein Interactions: Stabilized peptide mimics of protein binding domains can be used to study the molecular details of protein interactions and to identify key residues involved in complex formation.

Investigate Receptor Binding and Activation: The conformational constraints can lead to peptides with high affinity and specificity for particular receptors, allowing for detailed studies of receptor signaling pathways.

Develop Metabolic Probes: The inherent stability of D-amino acid-containing peptides makes them ideal candidates for developing probes to study metabolic pathways without rapid degradation.

This research avenue allows for a deeper understanding of fundamental biological mechanisms at the molecular level, paving the way for the rational design of new research tools and potential therapeutic leads.

Q & A

Q. What are the recommended synthesis protocols for incorporating Fmoc-2,5-dimethyl-D-phenylalanine into solid-phase peptide synthesis (SPPS)?

Fmoc-protected amino acids like Fmoc-2,5-dimethyl-D-phenylalanine are typically used in SPPS under standard coupling conditions (e.g., HBTU/HOBt activation in DMF). However, steric hindrance from the 2,5-dimethyl groups may require extended coupling times (e.g., 2–4 hours) or elevated temperatures (40–50°C) to achieve >95% coupling efficiency . Pre-activation of the amino acid with reagents like DIC/Oxyma Pure can mitigate racemization risks. Post-coupling, Kaiser tests or HPLC monitoring are critical to confirm reaction completion .

Q. How should Fmoc-2,5-dimethyl-D-phenylalanine be stored to maintain stability, and what degradation products should be monitored?

Store the compound at +2°C to +8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption . Degradation may occur via Fmoc-group cleavage under basic conditions or ester hydrolysis in acidic environments. Thermal decomposition (e.g., >100°C) can release CO, CO₂, and NOₓ, necessitating fume hood use during handling . Regular HPLC-MS analysis (e.g., using C18 columns with acetonitrile/water gradients) is recommended to detect impurities like free dimethylphenylalanine or truncated peptides .

Q. What solvent systems are compatible with Fmoc-2,5-dimethyl-D-phenylalanine during peptide assembly?

DMF and NMP are preferred for solubility and coupling efficiency. Avoid DCM or THF due to poor solubility of the dimethyl-substituted side chain. For challenging residues, 20% v/v DMSO in DMF can enhance solubility without compromising Fmoc stability . Post-synthesis, cleavage cocktails (e.g., TFA/TIS/water) must account for potential side-chain modifications; the dimethyl groups are generally stable under standard acidic cleavage conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl substitution impact peptide secondary structure and receptor binding?

The 2,5-dimethyl groups introduce steric bulk that can disrupt α-helix or β-sheet formation, as shown in comparative CD spectroscopy studies of peptides with unmodified phenylalanine . However, in receptor-targeted peptides (e.g., GPCR ligands), the hydrophobic dimethyl groups may enhance binding affinity by filling lipophilic pockets, as observed in SPR assays for similar derivatives . MD simulations are recommended to predict conformational effects before synthesis.

Q. What analytical strategies resolve contradictions in reported solubility and stability data for Fmoc-2,5-dimethyl-D-phenylalanine derivatives?

Discrepancies often arise from variations in solvent purity, storage conditions, or analytical methods. For example:

  • Solubility: Use dynamic light scattering (DLS) to detect aggregates in DMF solutions, which may falsely indicate low solubility.
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation pathways (e.g., oxidation at the benzylic position) .
    Reference standards and controlled experimental replication are critical for data validation .

Q. How can researchers optimize coupling efficiency for Fmoc-2,5-dimethyl-D-phenylalanine in automated peptide synthesizers?

  • Double coupling: Perform two sequential couplings with fresh reagents.
  • Microwave-assisted synthesis: 30–60 seconds at 50°C improves diffusion rates in sterically hindered environments .
  • Backbone amide linker (BAL) resins: Reduce steric strain by anchoring the peptide via a flexible linker .
    Monitor real-time via in-line UV monitoring at 301 nm (Fmoc depletion) to adjust protocols dynamically.

Q. What are the ecological and safety considerations for large-scale use of Fmoc-2,5-dimethyl-D-phenylalanine in academic labs?

Although classified as non-hazardous under REACH, avoid aqueous disposal due to potential long-term ecotoxicity (no PBT/vPvB data available) . Incineration via licensed waste handlers is preferred. Lab-scale recycling of DMF (via distillation) and solvent substitution with Cyrene™ (dihydrolevoglucosenone) can reduce environmental impact .

Methodological Guidance Table

ChallengeRecommended TechniqueKey ParametersReferences
Low coupling efficiencyMicrowave-assisted SPPS50°C, 30–60 sec pulses, HBTU activation
Degradation monitoringUPLC-MS with charged aerosol detection (CAD)C18 column, 0.1% TFA in water/MeCN
Solubility optimizationCo-solvent systems (e.g., DMF:DMSO 4:1)20% DMSO, pre-sonication at 37°C
Steric hindrance mitigationBackbone amide linker (BAL) resinEmoc-based linker, orthogonal cleavage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.